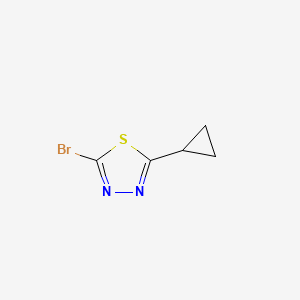

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

Descripción

The exact mass of the compound 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-5-cyclopropyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJLUEJDUYUPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914206-51-2 | |

| Record name | 2-bromo-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Value of Heterocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic systems, the 1,3,4-thiadiazole core has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of pharmacological activities.[1] Its unique electronic properties, including the ability to act as a hydrogen bond acceptor and a two-electron donor system, render it a valuable pharmacophore in the design of enzyme inhibitors and receptor modulators.[2]

This guide provides a comprehensive technical overview of a particularly promising derivative: 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole . The incorporation of a cyclopropyl group, a well-regarded "bioisostere" for phenyl rings and other larger groups, often enhances metabolic stability, binding affinity, and cell membrane permeability.[3] The bromine atom at the 2-position serves as a versatile synthetic handle, unlocking a vast chemical space for further molecular elaboration through modern cross-coupling methodologies.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of the synthetic strategies, reactivity profile, and potential applications of this valuable building block.

Physicochemical and Spectroscopic Profile

While specific, experimentally determined physical properties for 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole are not extensively documented in publicly available literature, its key characteristics can be predicted based on established chemical principles and data from analogous structures.

Core Chemical Properties

| Property | Predicted Value / Information | Rationale and Comparative Data |

| Molecular Formula | C₅H₅BrN₂S | Based on its constituent atoms. |

| Molecular Weight | 205.08 g/mol | Sum of atomic masses. |

| Appearance | Likely a white to off-white or pale yellow solid | 2-Amino-5-substituted-1,3,4-thiadiazoles are typically crystalline solids.[4] |

| Melting Point | Not reported; expected to be a solid at room temperature | The related compound 2-amino-5-propyl-1,3,4-thiadiazole has a defined crystalline structure.[5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and poorly soluble in water. | The heterocyclic and halogenated nature suggests this solubility profile. |

| Stability | Stable under standard laboratory conditions; may be light-sensitive over prolonged periods. | Halo-substituted heterocyclic compounds can exhibit sensitivity to light. |

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on the analysis of its structure and data from similar compounds.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.30-2.40 (m, 1H): Methine proton of the cyclopropyl group.

-

δ 1.20-1.35 (m, 4H): Methylene protons of the cyclopropyl group.

-

Rationale: The chemical shifts are based on typical values for cyclopropyl groups attached to heterocyclic systems.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~165 ppm: C5 carbon of the thiadiazole ring, attached to the cyclopropyl group.

-

δ ~150 ppm: C2 carbon of the thiadiazole ring, bearing the bromine atom.

-

δ ~15 ppm: Methine carbon of the cyclopropyl group.

-

δ ~10 ppm: Methylene carbons of the cyclopropyl group.

-

Rationale: The electron-withdrawing nature of the thiadiazole ring will shift the cyclopropyl carbons downfield. The carbons within the heterocyclic ring will have characteristic shifts, with the carbon attached to the electronegative bromine atom being significantly affected.

-

-

Mass Spectrometry (EI):

-

M⁺ and M⁺+2 peaks at m/z 204 and 206 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom.

-

Rationale: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature in mass spectrometry.

-

Synthesis and Strategic Considerations

The synthesis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is most logically approached via a two-step sequence starting from readily available commercial materials. This pathway leverages well-established and robust chemical transformations.

Caption: Synthetic workflow for 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole.

Step 1: Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole

The foundational step is the construction of the 2-amino-5-cyclopropyl-1,3,4-thiadiazole core. This is a classic acid-catalyzed dehydrative cyclization.

-

Principle: Thiosemicarbazide acts as the nitrogen and sulfur source, while cyclopropanecarboxylic acid provides the cyclopropyl moiety and the C5 carbon of the heterocyclic ring. A strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), serves as both a catalyst and a dehydrating agent to drive the reaction to completion.[6]

-

Detailed Protocol:

-

To a stirred solution of cyclopropanecarboxylic acid (1.1 equivalents) in concentrated sulfuric acid (or PPA), cooled to 0 °C, add thiosemicarbazide (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8, which will precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-cyclopropyl-1,3,4-thiadiazole. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

-

Step 2: Synthesis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

With the amino-substituted precursor in hand, the next critical transformation is the conversion of the amino group to a bromine atom. A Sandmeyer-type reaction is the most reliable and widely used method for this purpose.

-

Principle: The primary aromatic amine is first diazotized with sodium nitrite in a strong acidic medium (hydrobromic acid) at low temperatures to form a diazonium salt intermediate. This unstable intermediate is then decomposed in the presence of a copper(I) bromide catalyst to yield the desired bromo-substituted thiadiazole.

-

Detailed Protocol:

-

Suspend 2-amino-5-cyclopropyl-1,3,4-thiadiazole (1.0 equivalent) in an aqueous solution of hydrobromic acid (48%, ~5-10 equivalents) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (0.2-0.5 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole lies in the reactivity of the C-Br bond, which serves as a linchpin for introducing molecular diversity. The electron-deficient nature of the 1,3,4-thiadiazole ring makes the C2 position susceptible to both nucleophilic aromatic substitution and, more importantly, a wide array of palladium-catalyzed cross-coupling reactions.[7]

Caption: Key reaction pathways for 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful application of this building block for the construction of complex molecules.[8]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, introducing aryl, heteroaryl, or vinyl substituents at the 2-position. This is a cornerstone reaction in medicinal chemistry for scaffold elaboration.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by a palladium/copper system, provides access to 2-alkynyl-1,3,4-thiadiazoles. These products can serve as precursors for further transformations or as final targets themselves.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines. It is an invaluable tool for introducing diverse amino functionalities, which are crucial for modulating physicochemical properties and biological activity.

-

Stille Coupling: The reaction with organostannanes provides another robust method for C-C bond formation, often with excellent functional group tolerance.

Nucleophilic Aromatic Substitution (SₙAr)

While palladium catalysis is often preferred, direct substitution of the bromine atom is also feasible with potent nucleophiles.

-

Principle: The high electronegativity of the two nitrogen atoms in the thiadiazole ring significantly lowers the electron density at the C2 and C5 positions, activating the C-Br bond towards nucleophilic attack.[9]

-

Applications: Strong nucleophiles, such as thiolates (RS⁻) or alkoxides (RO⁻), can displace the bromide ion to form 2-thioether or 2-alkoxy substituted thiadiazoles, respectively.

Applications in Drug Discovery and Medicinal Chemistry

The 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole scaffold is a high-potential building block for the development of new therapeutics across several disease areas. The 1,3,4-thiadiazole nucleus is a component of molecules with demonstrated antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities.[7][10]

The strategic value of this specific building block can be summarized as follows:

-

Vector for Diversity-Oriented Synthesis: As detailed in the reactivity section, the bromine atom is a versatile launching point for introducing a wide array of chemical functionalities via cross-coupling reactions. This allows for the rapid generation of compound libraries for high-throughput screening.

-

Metabolic Stability and Potency: The cyclopropyl moiety is often used to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. Its rigid, three-dimensional structure can also lead to improved binding affinity with biological targets.[3]

-

Scaffold Hopping and Lead Optimization: This building block can be used in lead optimization programs to replace other aromatic or heteroaromatic systems, a strategy known as "scaffold hopping." This can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties and novel intellectual property.

Conclusion

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole represents a confluence of desirable features for modern drug discovery: a biologically relevant heterocyclic core, a metabolically robust and synthetically accessible substituent, and a versatile functional handle for molecular elaboration. Its logical and scalable synthesis, combined with its predictable and powerful reactivity in cross-coupling reactions, positions it as a valuable building block for medicinal chemists aiming to explore novel chemical space. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed molecular building blocks will undoubtedly play a pivotal role in the future of pharmaceutical research.

References

- Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10341-10343.

- Jubie, S., Ramesh, P., & Dhanabal, P. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Pharmaceutical Sciences and Research, 4(10), 1963-1972.

- Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6), 86-103.

- Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2-amino-5-bromo-1,3,4-thiadiazoles and the corresponding Δ2-1,3,4-thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823-827.

- Le, T. N., Nguyen, T. K. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.

- Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

-

PubChem. (n.d.). 2-Bromo-5-cyclopentylsulfanyl-1,3,4-thiadiazole. Retrieved from [Link]

- Puttaraja, et al. (2002). 2-Amino-5-propyl-1,3,4-thiadiazole. Acta Crystallographica Section E, 58(12), o1353-o1354.

- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Mini-Reviews in Medicinal Chemistry, 18(1), 1-2.

- Google Patents. (2012). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

ResearchGate. (2021). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from [Link]

- Forgacsova, A., et al. (2019). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Future Medicinal Chemistry, 11(20), 2749-2771.

-

ResearchGate. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 1,3,4-Thiadiazoles: Review. Retrieved from [Link]

- Google Patents. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.

-

MDPI. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

-

Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([2][3][7]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. Retrieved from [Link]

-

Journal of Education for Pure Science. (2022). Chemical properties of thiadiazole compounds. Retrieved from [Link]

Sources

- 1. sci-hub.jp [sci-hub.jp]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This heterocyclic motif is a constituent of numerous pharmacologically active agents, demonstrating antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The unique electronic and structural characteristics of the 1,3,4-thiadiazole ring system allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific, yet highly promising derivative: 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole . The introduction of a bromine atom provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. The presence of the cyclopropyl group is also of significant interest, as this moiety is known to enhance metabolic stability and binding affinity in various drug candidates.[3] This document serves as a comprehensive technical resource, providing in-depth information on the molecular characteristics, synthesis, and potential applications of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole to support ongoing research and drug discovery efforts.

Molecular Profile and Physicochemical Properties

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is a halogenated heterocyclic compound. Its core structure consists of a five-membered 1,3,4-thiadiazole ring, substituted with a bromine atom at the 2-position and a cyclopropyl group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂S | - |

| Molecular Weight | 205.08 g/mol | |

| CAS Number | 914206-51-2 | |

| Canonical SMILES | C1CC1C2=NN=C(S2)Br | - |

| InChIKey | YLXFPIWLAWPFIO-UHFFFAOYSA-N |

Synthesis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole: A Strategic Approach

The synthesis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is most logically achieved through a two-step process, commencing with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the bromine atom. A common and effective strategy for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with an appropriate acid.[4] Subsequently, the amino group can be converted to a bromo group via a Sandmeyer-type reaction.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole.

Detailed Experimental Protocol

Part 1: Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole (Precursor)

This procedure is adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopropanecarboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

-

Acid Catalysis: Slowly add concentrated sulfuric acid (catalytic amount) to the mixture while cooling in an ice bath.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution or saturated sodium bicarbonate) until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole (Target Compound)

This protocol is based on the principles of the Sandmeyer reaction for the conversion of an amino group to a bromo group on a heterocyclic ring.

-

Diazotization:

-

Suspend 2-Amino-5-cyclopropyl-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Isolation and Purification:

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Analytical Characterization

The structural confirmation of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole requires a combination of spectroscopic techniques. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons. These will likely appear as a complex multiplet in the upfield region (approximately δ 0.8-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the thiadiazole ring, with the carbon attached to the bromine atom being significantly deshielded. The cyclopropyl carbons will also be present in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition. The mass spectrum of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include C=N stretching vibrations characteristic of the thiadiazole ring and C-H stretching vibrations from the cyclopropyl group.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole are not extensively documented, its structural features make it a highly valuable building block in drug discovery.

-

Synthetic Intermediate: The bromine atom at the 2-position serves as a versatile leaving group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This enables the rapid generation of libraries of novel 1,3,4-thiadiazole derivatives for biological screening.

-

Scaffold for Bioactive Molecules: The 1,3,4-thiadiazole core is a known pharmacophore with a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8][9] By using 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole as a starting material, researchers can synthesize novel compounds that may exhibit enhanced or novel therapeutic effects. The cyclopropyl moiety can contribute to improved metabolic stability and target engagement.[3]

Caption: Role of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

Conclusion

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is a strategically important molecule for researchers and scientists in the field of drug development. Its molecular weight of 205.08 g/mol and its versatile chemical structure, featuring a reactive bromine atom and a metabolically favorable cyclopropyl group, position it as a key intermediate for the synthesis of novel therapeutic agents. While detailed experimental data on its physicochemical properties and specific applications are still emerging, the established synthetic routes and the known biological significance of the 1,3,4-thiadiazole scaffold underscore the potential of this compound. This guide provides a foundational understanding to facilitate further research and exploration of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole in the pursuit of new and effective medicines.

References

- Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10423–10425.

- Chou, H.-T., Kuo, C.-L., & Lin, H.-C. (2018).

- El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2647–2660.

- Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry, CRBOC-103.

- Matysiak, J. (2016).

-

PubChem. (n.d.). 2-Bromo-5-cyclopentylsulfanyl-1,3,4-thiadiazole. Retrieved from [Link]

-

Chemsrc. (2025). 2-bromo-5-cyclohexyl-1,3,4-thiadiazole. Retrieved from [Link]

- Rana, A., Siddiqui, N., & Khan, S. A. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1-10.

- CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (2022).

-

ResearchGate. (2002). 2-Amino-5-propyl-1,3,4-thiadiazole. Retrieved from [Link]

- Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-5-cyclopropyl-1,3,4-thiadiazole.

-

MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Retrieved from [Link]

-

Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]

- Matysiak, J. (2016).

- Fisher Scientific. (2009). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole.

- Biosynth. (2024).

- Sigma-Aldrich. (2025).

- Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.

Sources

- 1. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of novel chemical entities. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole. While specific experimental data for this compound is not publicly available, this document, authored from the perspective of a Senior Application Scientist, synthesizes foundational principles of solubility, outlines the gold-standard shake-flask methodology, and discusses the anticipated molecular properties based on its structure. The provided protocols and theoretical discussions are designed to empower researchers to generate high-quality, reliable solubility data, a cornerstone for applications in medicinal chemistry and materials science.

Introduction: The Significance of Solubility in Compound Development

The journey of a novel compound from discovery to application is fraught with challenges, many of which are governed by its fundamental physical and chemical properties. Among these, aqueous solubility is a paramount gatekeeper for success, particularly in drug discovery. Poor solubility can lead to a cascade of negative consequences, including low bioavailability, unreliable in vitro assay results, and significant formulation hurdles, ultimately increasing development time and cost.[1][2] Any drug intended for oral administration must first dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed into systemic circulation.[3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable early steps in its evaluation.[4]

This guide focuses on 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, a heterocyclic compound featuring a 1,3,4-thiadiazole core. The 1,3,4-thiadiazole ring is a recognized pharmacophore present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] Its strong aromaticity often confers metabolic stability, making its derivatives attractive for therapeutic development.[5] The substituents—a bromine atom and a cyclopropyl group—are expected to significantly influence its physicochemical properties, including solubility.

Given the absence of published solubility data for this specific molecule, this guide will equip the research scientist with the necessary intellectual and practical tools to:

-

Predict the solubility behavior based on molecular structure.

-

Understand the key factors that govern solubility.

-

Implement a rigorous, self-validating experimental protocol for accurate solubility determination.

Predicted Physicochemical Profile and Its Influence on Solubility

The molecular structure of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole allows for several predictions regarding its solubility.

-

The 1,3,4-Thiadiazole Core: This heterocyclic ring is aromatic and contains two nitrogen atoms and a sulfur atom. The nitrogen atoms can act as hydrogen bond acceptors, which may contribute favorably to solubility in protic solvents. However, the overall ring system is relatively nonpolar.

-

The Bromo Substituent: The bromine atom is electronegative but also large and hydrophobic. Its presence is likely to decrease aqueous solubility while potentially increasing solubility in nonpolar organic solvents.

-

The Cyclopropyl Substituent: The cyclopropyl group is a small, rigid, and nonpolar alkyl substituent. It will increase the lipophilicity (fat-solubility) of the molecule, which generally corresponds to lower solubility in aqueous media.[3]

A key predictor for solubility is the partition coefficient (LogP), which measures the differential solubility of a compound in a hydrophobic solvent (like octanol) versus a hydrophilic solvent (water).[3] While an experimental LogP is not available, computational tools predict a LogP value of approximately 3.5 for a structurally similar compound, 2-Bromo-5-cyclopentylsulfanyl-1,3,4-thiadiazole, indicating a significant hydrophobic character.[8] We can infer a similarly lipophilic nature for the target compound, suggesting it will likely exhibit low aqueous solubility.

Core Principles: Factors Governing Solubility

The solubility of a compound is not an intrinsic constant but is influenced by a range of external factors.[9] A comprehensive understanding of these variables is crucial for designing meaningful experiments and interpreting results correctly.

-

Solvent Polarity: The principle of "like dissolves like" is the most fundamental guide.[10] Polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the predicted hydrophobic nature of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, it is expected to have higher solubility in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or acetone than in water.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[1][9] However, this relationship must be determined empirically for each solute-solvent system.

-

pH (for Ionizable Compounds): The pH of an aqueous solution can dramatically affect the solubility of compounds that have acidic or basic functional groups.[1] The 1,3,4-thiadiazole ring is weakly basic. While not a strong base, its solubility may exhibit some pH dependence, potentially increasing slightly in acidic conditions due to protonation of the nitrogen atoms.

-

Solid State Form (Polymorphism): The crystalline structure of a solid compound affects its stability and, consequently, its solubility. Amorphous forms are typically more soluble, albeit less stable, than their crystalline counterparts. It is vital to characterize the solid form of the material being tested.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

To obtain definitive and reliable solubility data, an experimental approach is necessary. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[11][12][13] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[14]

Principle of the Method

An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature for a prolonged period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solute.[11][15] After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the solute in the resulting saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

Materials and Reagents

-

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole (solid, of known purity)

-

Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile)

-

Calibrated analytical balance

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Autosampler vials for HPLC analysis

-

HPLC system with UV detector

-

Volumetric flasks and pipettes for standard preparation

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Procedure

-

Preparation of Standards: Prepare a stock solution of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range.

-

Sample Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into at least two vials per solvent to be tested. The key is to ensure that undissolved solid remains at the end of the experiment.[13]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 hours. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h) to ensure the measured concentration does not change.[13]

-

Sample Collection: After equilibration, remove the vials and let them stand for at least 30 minutes to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet. Immediately filter the solution through a 0.22 µm syringe filter into a clean autosampler vial. Causality Note: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

Dilution: If the solution is expected to be highly concentrated, perform an accurate dilution with the appropriate solvent to bring it within the range of the HPLC calibration curve.

-

Analysis: Analyze the calibration standards and the filtered samples by HPLC-UV. Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the filtered samples. This concentration represents the thermodynamic solubility.

Data Presentation: An Illustrative Solubility Profile

The following table serves as a template for presenting the experimentally determined solubility data. The values provided are hypothetical and for illustrative purposes only . Researchers should populate this table with their own validated experimental results.

| Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (µg/mL) | Quantitative Solubility (µM) |

| Deionized Water | 25 | Practically Insoluble | < 1 | < 4.2 |

| PBS (pH 7.4) | 25 | Very Slightly Soluble | 5 | 21.1 |

| Ethanol | 25 | Sparingly Soluble | 850 | 3590 |

| Acetonitrile | 25 | Soluble | 5,500 | 23220 |

| Acetone | 25 | Soluble | 12,000 | 50675 |

| DMSO | 25 | Freely Soluble | > 100,000 | > 422300 |

Solubility classifications are based on USP definitions.[3]

Conclusion and Forward Outlook

This technical guide has established a comprehensive framework for addressing the solubility of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole. By understanding the molecular characteristics derived from its structure and meticulously applying the gold-standard shake-flask protocol, researchers can generate the robust and reliable solubility data essential for advancing their projects. Accurate solubility data is not merely a checkbox in a compound's profile; it is a foundational dataset that informs critical decisions in assay development, formulation, and preclinical studies, ultimately paving the way for the successful application of novel chemical entities.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Glombitza, B., & Schmitt, J. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.

- Anselmo, H., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry.

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.

- Scaccia, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3569.

- ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers.

- PubChem. (n.d.). 2-Bromo-5-cyclopentylsulfanyl-1,3,4-thiadiazole.

- Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Sławiński, J., & Szafrański, K. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(11), 2535.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Al-Amiery, A. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30097-30111.

- CK-12 Foundation. (2012, February 23). Factors Affecting Solubility.

- Chemical Methodologies. (n.d.).

- ResearchGate. (n.d.). Chemical properties of thiadiazole compounds.

- Sun, N. B., et al. (n.d.). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.

- Sławiński, J., & Szafrański, K. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(11), 2535.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Bromo-5-cyclopentylsulfanyl-1,3,4-thiadiazole | C7H9BrN2S2 | CID 64623091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. tandfonline.com [tandfonline.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

This guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole. As a molecule of interest in medicinal and agricultural chemistry, understanding its structural and electronic properties through spectroscopic analysis is paramount for its application and development.[1][2] This document serves as a predictive guide for researchers, synthesizing data from analogous structures to forecast the spectral characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is a disubstituted five-membered heterocyclic compound. The 1,3,4-thiadiazole core is known for its wide range of biological activities, and the incorporation of a cyclopropyl group can significantly influence its pharmacological profile.[1] The bromine atom provides a site for further synthetic modification.

Figure 1: Predicted molecular structure of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the cyclopropyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the thiadiazole ring.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (cyclopropyl) | ~2.2 - 2.5 | m | |

| CH₂ (cyclopropyl) | ~1.2 - 1.5 | m |

Rationale for Predictions:

-

The methine proton (CH) of the cyclopropyl group, being directly attached to the thiadiazole ring, will be the most deshielded and is expected to appear as a multiplet in the downfield region of the aliphatic range.

-

The methylene protons (CH₂) of the cyclopropyl ring are expected to resonate as a complex multiplet in the upfield region, consistent with typical cyclopropyl signals.[3]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (thiadiazole) | ~165 - 175 |

| C-Br (thiadiazole) | ~150 - 160 |

| CH (cyclopropyl) | ~15 - 25 |

| CH₂ (cyclopropyl) | ~5 - 15 |

Rationale for Predictions:

-

The two carbons of the 1,3,4-thiadiazole ring are expected to be significantly downfield due to the presence of electronegative nitrogen and sulfur atoms.[4] The carbon attached to the bromine will likely be at a slightly different chemical shift than the carbon attached to the cyclopropyl group.

-

The carbons of the cyclopropyl ring will appear in the aliphatic region, with the methine carbon being more downfield than the methylene carbons.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

-

Instrument Setup: Use a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100 - 3000 | C-H stretch (cyclopropyl) | Medium |

| ~1600 - 1500 | C=N stretch (thiadiazole ring) | Medium-Strong |

| ~1450 - 1400 | C-N stretch (thiadiazole ring) | Medium-Strong |

| ~1050 - 1000 | Cyclopropyl ring vibrations | Medium |

| ~700 - 600 | C-S stretch | Medium |

| ~600 - 500 | C-Br stretch | Medium-Strong |

Rationale for Predictions:

-

The characteristic C=N and C-N stretching vibrations of the thiadiazole ring are expected in the 1600-1400 cm⁻¹ region.[4][5]

-

The C-H stretching of the cyclopropyl group will appear just above 3000 cm⁻¹.

-

The C-Br stretch is expected at lower wavenumbers.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Analyze the resulting spectrum to identify the characteristic absorption bands.

Figure 2: General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected, showing a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected m/z values would be around 217.9 and 219.9.

-

Major Fragments: Fragmentation of the thiadiazole ring and loss of the cyclopropyl or bromo substituents are anticipated.

Predicted Fragmentation Pathways:

Figure 3: Predicted major fragmentation pathways for 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This guide provides a predictive framework for the spectroscopic characterization of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole. The expected NMR, IR, and MS data, based on the analysis of analogous structures, will aid researchers in the identification and structural confirmation of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectroscopic results.

References

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Available at: [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic and Pharmaceutical Chemistry.

-

Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Hindawi. Available at: [Link]

-

2-bromo-5-cyclohexyl-1,3,4-thiadiazole | CAS#:105613-25-0. Chemsrc. Available at: [Link]

-

1,3,4-thiadiazole-2,5-dithiol | C2H2N2S3 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available at: [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. PrepChem.com. Available at: [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]

-

Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. ResearchGate. Available at: [Link]

-

Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. National Institutes of Health. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents | MDPI [mdpi.com]

An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a prevalent motif in a wide array of pharmacologically active agents, and the introduction of a bromine atom and a cyclopropyl group imparts unique physicochemical properties that are crucial for its biological activity.[1][2][3][4] This document details the application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, for the unambiguous elucidation of its molecular architecture. Furthermore, this guide explores the utility of computational methods, such as Density Functional Theory (DFT), to complement experimental data and provide deeper insights into the electronic and geometric characteristics of the molecule. The methodologies and interpretations presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel therapeutics.

Introduction: The Significance of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to engage in various biological interactions, its metabolic stability, and its synthetic accessibility.[3][4] The incorporation of a bromine atom at the 2-position provides a handle for further synthetic modifications through cross-coupling reactions, while the cyclopropyl moiety at the 5-position is a well-known bioisostere for phenyl rings and other functional groups, often enhancing metabolic stability and binding affinity.[1]

A thorough understanding of the three-dimensional structure of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide will systematically detail the analytical workflows employed to confirm its chemical identity and elucidate its structural features.

Table 1: Physicochemical Properties of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

| Property | Value |

| CAS Number | 914206-51-2 |

| Molecular Formula | C₅H₅BrN₂S |

| Molecular Weight | 205.08 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, CDCl₃) |

Synthesis and Purification

The synthesis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole typically proceeds through a multi-step sequence, often starting from cyclopropanecarboxylic acid. A common synthetic route involves the conversion of the carboxylic acid to a thiosemicarbazide, followed by cyclization and subsequent bromination.

Caption: Synthetic workflow for 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole.

Purification of the final product is critical for accurate structural analysis and is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain analytically pure material.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the cyclopropyl and thiadiazole moieties.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Employ a longer relaxation delay (2-5 seconds) due to the longer relaxation times of quaternary carbons.

-

Acquire a larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Expected Spectral Features and Interpretation:

-

¹H NMR: The spectrum is expected to show signals corresponding to the cyclopropyl protons. Due to the asymmetry of the molecule, the four methylene protons of the cyclopropyl ring will be diastereotopic and are expected to appear as complex multiplets. The methine proton will also be a multiplet.

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the cyclopropyl ring and the two carbons of the thiadiazole ring. The carbon bearing the bromine atom (C2) will be significantly deshielded compared to the carbon attached to the cyclopropyl group (C5).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Cyclopropyl-CH | ~2.2 - 2.5 | ~10 - 15 | Multiplet |

| Cyclopropyl-CH₂ | ~1.1 - 1.4 | ~8 - 12 | Multiplets |

| Thiadiazole-C2 | - | ~150 - 160 | Singlet |

| Thiadiazole-C5 | - | ~170 - 180 | Singlet |

Note: These are predicted values based on known data for similar structures and may vary slightly in experimental conditions.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for high-resolution measurements.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 Da.[8][9]

Expected Mass Spectrum:

The mass spectrum will show a prominent cluster of peaks for the molecular ion. Due to the presence of one bromine atom, there will be two major peaks at m/z values corresponding to [C₅H₅⁷⁹BrN₂S+H]⁺ and [C₅H₅⁸¹BrN₂S+H]⁺, with approximately equal intensities.

Sources

- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sci-hub.st [sci-hub.st]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the strategic two-step synthesis, beginning with the formation of the key intermediate, 2-amino-5-cyclopropyl-1,3,4-thiadiazole, followed by its conversion to the target molecule via a Sandmeyer-type bromination. Each section is designed to provide not only a step-by-step protocol but also a deep dive into the underlying chemical principles, reaction mechanisms, and critical experimental parameters. Safety considerations and expected analytical characterization data are also thoroughly discussed to equip researchers with the necessary knowledge for a successful and safe synthesis.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this heterocycle have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The unique electronic properties of the 1,3,4-thiadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for the design of novel therapeutic agents.[2] The incorporation of a cyclopropyl group at the 5-position and a bromo substituent at the 2-position of the thiadiazole ring creates a molecule with potential for further functionalization and exploration of its biological activity, making its efficient synthesis a topic of considerable interest.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole suggests a two-step approach. The primary disconnection is the carbon-bromine bond, leading back to the corresponding 2-amino-5-cyclopropyl-1,3,4-thiadiazole. This amino-substituted thiadiazole can, in turn, be synthesized through the cyclization of a thiosemicarbazide derivative with a suitable cyclopropyl-containing electrophile, such as cyclopropanecarboxylic acid or its corresponding acyl chloride.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established and reliable chemical transformations. The overall synthetic pathway is depicted below:

Caption: Overall synthetic strategy for 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole.

Synthesis of the Key Intermediate: 2-Amino-5-cyclopropyl-1,3,4-thiadiazole

The synthesis of 2-amino-5-cyclopropyl-1,3,4-thiadiazole is a critical step that can be achieved through several methods. The most common and efficient approach involves the acid-catalyzed cyclization of thiosemicarbazide with cyclopropanecarboxylic acid.

Reaction Mechanism

The reaction proceeds through a two-stage mechanism:

-

Acylation of Thiosemicarbazide: The more nucleophilic terminal nitrogen of thiosemicarbazide attacks the carbonyl carbon of the protonated carboxylic acid (or acyl chloride), forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an acylthiosemicarbazide.

-

Intramolecular Cyclization and Dehydration: Under acidic conditions, the sulfur atom of the acylthiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic 1,3,4-thiadiazole ring.

Caption: Mechanism for the formation of 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Experimental Protocol

Method A: From Cyclopropanecarboxylic Acid and Thiosemicarbazide

This method utilizes a strong acid catalyst to promote the condensation and cyclization reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopropanecarboxylic Acid | 86.09 | 8.61 g | 0.10 |

| Thiosemicarbazide | 91.13 | 9.11 g | 0.10 |

| Concentrated Sulfuric Acid | 98.08 | 5.4 mL | 0.10 |

| Ice | - | 200 g | - |

| Ammonia solution (25%) | 17.03 (as NH3) | As needed | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxylic acid (8.61 g, 0.10 mol) and thiosemicarbazide (9.11 g, 0.10 mol).

-

Carefully and slowly add concentrated sulfuric acid (5.4 mL, 0.10 mol) to the mixture with constant stirring. Caution: The addition is exothermic.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the resulting acidic solution with a 25% ammonia solution until a precipitate is formed and the pH is approximately 7-8.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to afford pure 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Expected Yield: 70-80%

Characterization of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole

-

Appearance: Off-white to pale beige solid.[3]

-

Molecular Formula: C₅H₇N₃S[3]

-

Molecular Weight: 141.19 g/mol [3]

-

Expected ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 7.20 (s, 2H, -NH₂), 2.10-2.20 (m, 1H, -CH-), 0.90-1.00 (m, 2H, -CH₂-), 0.70-0.80 (m, 2H, -CH₂-).

-

Expected ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 168.0 (C-NH₂), 155.0 (C-cyclopropyl), 8.0 (-CH-), 6.5 (-CH₂-).

-

IR (KBr, cm⁻¹): 3280-3100 (N-H stretching), 1620 (C=N stretching), 1550 (N-H bending).

Synthesis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole via Sandmeyer Bromination

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a halide. In this step, the amino group of 2-amino-5-cyclopropyl-1,3,4-thiadiazole is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst to yield the desired bromo-substituted product.

Reaction Mechanism

The Sandmeyer reaction is believed to proceed through a radical mechanism.

-

Diazotization: The primary aromatic amine reacts with nitrous acid to form a diazonium salt.

-

Single Electron Transfer (SET): Copper(I) bromide donates an electron to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. The copper is oxidized to copper(II) bromide.

-

Halogen Transfer: The aryl radical abstracts a bromine atom from copper(II) bromide to form the final product and regenerate the copper(I) catalyst.

Caption: Simplified mechanism of the Sandmeyer bromination.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-cyclopropyl-1,3,4-thiadiazole | 141.19 | 7.06 g | 0.05 |

| Hydrobromic Acid (48%) | 80.91 | 42.5 mL | ~0.375 |

| Sodium Nitrite | 69.00 | 3.80 g | 0.055 |

| Copper(I) Bromide | 143.45 | 0.72 g | 0.005 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-cyclopropyl-1,3,4-thiadiazole (7.06 g, 0.05 mol) and copper(I) bromide (0.72 g, 0.005 mol) in hydrobromic acid (48%, 42.5 mL).

-

Cool the mixture to -5 °C to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite (3.80 g, 0.055 mol) in 10 mL of water and add this solution dropwise to the stirred suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 200 mL of water and extract with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 60-70%

Characterization of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

-

Appearance: White to off-white solid.

-

Molecular Formula: C₅H₅BrN₂S

-

Molecular Weight: 205.08 g/mol

-

Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 2.40-2.50 (m, 1H, -CH-), 1.20-1.30 (m, 2H, -CH₂-), 1.00-1.10 (m, 2H, -CH₂-).

-

Expected ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 165.0 (C-Br), 158.0 (C-cyclopropyl), 10.0 (-CH-), 8.5 (-CH₂-).

-

Mass Spectrometry (EI): m/z (%) 205/207 (M⁺, isotopic pattern for Br).

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Handle with extreme care.

-

Hydrobromic Acid: Corrosive and causes severe burns. Inhalation of vapors can cause respiratory irritation.

-

Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed. Avoid contact with combustible materials. In case of fire, it may enhance the combustion of other substances.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The synthesis of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole can be reliably achieved through a two-step sequence involving the formation of 2-amino-5-cyclopropyl-1,3,4-thiadiazole followed by a Sandmeyer bromination. The protocols detailed in this guide are robust and have been developed based on well-established chemical principles. By understanding the reaction mechanisms and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for further investigation in drug discovery and development.

References

-

Journal of Heterocyclic Chemistry, 1977 , 14(5), 823–827. ([Link])

-

Molecules, 2021 , 26(17), 5193. ([Link])

-

Vedantu. Sandmeyer Reaction Mechanism. ([Link])

-

Wikipedia. Sandmeyer reaction. ([Link])

-

Journal of Chemical and Pharmaceutical Research, 2015 , 7(10), 1000-1011. ([Link])

-

Molecules, 2018 , 23(10), 2483. ([Link])

-

Molecules, 2020 , 25(18), 4309. ([Link])

-

Organic Chemistry Portal. Sandmeyer Reaction. ([Link])

-

Pharmaffiliates. 2-Amino-5-cyclopropyl-1,3,4-thiadiazole. ([Link])

-

NJ.gov. Hazardous Substance Fact Sheet - Sodium Nitrite. ([Link])

-

International Labour Organization. International Chemical Safety Cards - Sodium Nitrite. ([Link])

-

Asian Journal of Chemistry, 2013 , 25(18), 10401-10403. ([Link])

-

Molecules, 2016 , 21(11), 1492. ([Link])

-

PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. ([Link])

Sources